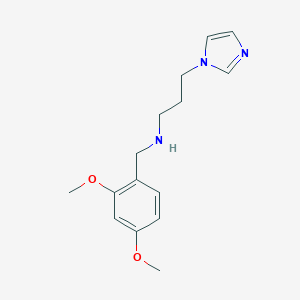

(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

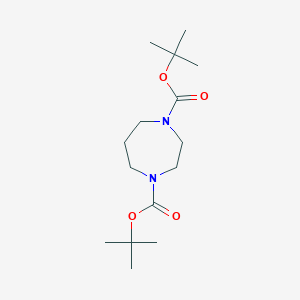

The compound is an amine derivative with a benzyl group that has two methoxy substituents. The benzyl group is attached to a propyl chain, which is connected to an imidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl halide with the corresponding amine. For example, 2,4-dimethoxybenzyl chloride could potentially react with 3-imidazol-1-yl-propylamine .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and a propyl chain linked to an imidazole ring via an amine group .Chemical Reactions Analysis

The compound, due to the presence of an amine group, might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,4-dimethoxybenzyl alcohol, a related compound, has a boiling point of 316.7°C at 760 mmHg and a flash point of 126.8°C .Wissenschaftliche Forschungsanwendungen

Zirconium Complexes and Catalysis

Research involving imidazolone frameworks, which share structural similarities with the specified compound, highlights the synthesis and application of zirconium complexes in catalysis. These complexes have been used as effective catalysts for the hydroamination of aminoalkenes, showcasing the compound's potential in facilitating chemical transformations (Yu-Cheng Hu et al., 2010).

Electrochemical Polymerization

Studies on conducting polymers have investigated the influence of hydrogen bonding on their electrochromic properties, where compounds with imidazole rings play a crucial role in controlling polymer chain conformation through acid and base treatments. This research indicates the compound's relevance in materials science and its potential for creating advanced materials with tailored properties (Hava Akpinar et al., 2012).

Antimicrobial Activity

The synthesis of novel compounds containing the imidazole ring has been explored for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting the potential pharmaceutical applications of the specified compound in developing new antimicrobial agents (V. Reddy & K. R. Reddy, 2010).

Polymer Chemistry

The compound's structural features are relevant to the synthesis of polymers. Research in this area includes the ring-opening polymerization reactions of ε-caprolactone and lactides initiated by metal alkoxides derived from related compounds. This indicates its utility in polymer chemistry for producing biodegradable plastics and other polymeric materials (E. D. Akpan et al., 2018).

Solid-Phase Synthesis

The solid-phase synthesis technique has been applied to create disubstituted imidazolidine-2,4-diones and thioxoimidazolidin-4-ones, starting from compounds containing the imidazole ring. This method represents an efficient strategy for generating libraries of potential therapeutic agents, demonstrating the compound's importance in facilitating novel synthetic approaches (S. Dadiboyena & A. Nefzi, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBVPDCTVHLTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)

![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine](/img/structure/B358701.png)

![2-[(4-Bromobenzyl)amino]butan-1-ol](/img/structure/B358744.png)

![2-[2-Methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B358746.png)

![1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol](/img/structure/B358750.png)

![Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B358758.png)